2,5-Dibromo-3-dodecylthiophene

Organic Field-Effect Transistors Charge Transport Poly(3-alkylthiophene)

2,5-Dibromo-3-dodecylthiophene (CAS 148256-63-7) is a halogenated thiophene monomer of molecular formula C₁₆H₂₆Br₂S, featuring bromine atoms at the 2- and 5-positions and an n-dodecyl (C₁₂) alkyl side chain at the 3-position. It serves as a critical precursor in Stille, Suzuki, and other transition-metal-catalyzed cross-coupling polymerizations for synthesizing π-conjugated polymers, most notably regioregular poly(3-dodecylthiophene-2,5-diyl) (P3DDT), a p-type organic semiconductor widely investigated for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Molecular Formula C16H26Br2S
Molecular Weight 410.3 g/mol
CAS No. 148256-63-7
Cat. No. B115882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-dodecylthiophene
CAS148256-63-7
Molecular FormulaC16H26Br2S
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(SC(=C1)Br)Br
InChIInChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3
InChIKeyZIZGNWAMVWNAJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-dodecylthiophene (CAS 148256-63-7): Monomer for Poly(3-dodecylthiophene) (P3DDT) in Organic Electronics


2,5-Dibromo-3-dodecylthiophene (CAS 148256-63-7) is a halogenated thiophene monomer of molecular formula C₁₆H₂₆Br₂S, featuring bromine atoms at the 2- and 5-positions and an n-dodecyl (C₁₂) alkyl side chain at the 3-position . It serves as a critical precursor in Stille, Suzuki, and other transition-metal-catalyzed cross-coupling polymerizations for synthesizing π-conjugated polymers, most notably regioregular poly(3-dodecylthiophene-2,5-diyl) (P3DDT), a p-type organic semiconductor widely investigated for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) . Its defining structural feature—the extended C₁₂ side chain—imparts distinct solubility, thermal, and mechanical properties relative to its shorter-chain analogs, making it a differentiated monomer for specific applications in flexible and solution-processed electronics.

Why Generic Substitution Fails for 2,5-Dibromo-3-dodecylthiophene: Alkyl Chain Length Governs Performance in Poly(3-alkylthiophene)s


In poly(3-alkylthiophene) (P3AT) chemistry, the alkyl side chain is not a passive solubilizing appendage; it is a primary determinant of solid-state morphology, chain packing, thermal transitions, and charge transport [1]. Monomers such as 2,5-dibromo-3-hexylthiophene (C₆) and 2,5-dibromo-3-octylthiophene (C₈) yield polymers (P3HT, P3OT) with markedly different properties than those derived from the dodecyl (C₁₂) variant. Generic substitution with a shorter-chain analog will alter the polymer's field-effect mobility by orders of magnitude, shift its optical bandgap, change its glass transition temperature by >60°C, and modify its solubility parameters—decisively impacting device performance in thin-film transistors, sensors, and photovoltaics [2]. Consequently, procurement decisions cannot be made on the basis of functional group equivalence alone; the exact alkyl chain length is a critical specification that directly translates to device-relevant outcomes.

Quantitative Differentiation Evidence for 2,5-Dibromo-3-dodecylthiophene vs. Shorter-Chain Analogs


Field-Effect Hole Mobility in Regioregular P3ATs: Dodecyl (C₁₂) vs. Hexyl (C₆) and Butyl (C₄)

In a systematic study of regioregular poly(3-alkylthiophene)s, the field-effect hole mobility of the polymer derived from 2,5-dibromo-3-dodecylthiophene—poly(3-dodecylthiophene), P3DDT—was determined to be 2.4 × 10⁻⁵ cm²/V·s, representing a 417-fold decrease relative to the hexyl analog P3HT (1 × 10⁻² cm²/V·s) and a 50-fold decrease relative to the butyl analog P3BT (1.2 × 10⁻³ cm²/V·s) [1]. This non-monotonic chain-length dependence underscores that the C₁₂ chain yields the lowest mobility among the series, a direct consequence of reduced self-organization and increased interchain spacing.

Organic Field-Effect Transistors Charge Transport Poly(3-alkylthiophene)

Gas Sensor Sensitivity and Mechanical Flexibility: P3DDT vs. P3HT (C₆)

A 2024 study systematically evaluated poly(3-alkylthiophene)s with alkyl chain lengths of 6 (P3HT), 8 (P3OT), 10 (P3DT), and 12 (P3DDT) as active layers in flexible gas sensors. The P3DDT sensor exhibited a sensitivity for NO₂, SO₂, and CO₂ approximately twice that of the P3HT sensor, a performance enhancement attributed to the increased free volume and greater gas molecule accessibility conferred by the longer dodecyl side chains [1]. Concurrently, P3DDT films demonstrated superior mechanical flexibility, enabling better performance under bending and stretching conditions.

Gas Sensors Flexible Electronics Poly(3-alkylthiophene) Free Volume

Glass Transition Temperature (Tg) and Thermal Behavior: P3DDT vs. P3BT (C₄)

Differential scanning calorimetry (DSC) of undoped poly(3-alkylthiophene)s reveals a dramatic difference in glass transition temperature (Tg) between polymers derived from 2,5-dibromo-3-dodecylthiophene (P3DDT) and those from shorter-chain monomers. Specifically, P3DDT exhibits a Tg of 5.6°C, whereas the butyl analog P3BT has a Tg of 75.4°C—a difference of ~70°C [1]. Furthermore, P3DDT displays distinct melting transitions for ordered side chains (56.1°C) and main chains (116.3°C), which are absent in P3BT, indicating a fundamentally different solid-state ordering and thermal response.

Thermal Properties Differential Scanning Calorimetry Poly(3-alkylthiophene) Phase Transitions

Solubility Parameter and Solution Processability: P3DDT vs. P3HT (C₆)

The solubility parameter (δ) of P3DDT, determined from swelling experiments and surface tension extrapolation, is 16.9 ± 0.8 MPa¹/², which is higher than that of regiorandom P3HT (13.1 ± 0.3 MPa¹/²) and regioregular P3DDT (12.5 ± 0.2 MPa¹/²) [1]. This value reflects the contribution of the longer dodecyl side chain to the polymer's cohesive energy density and its interaction with solvents. The higher δ for the polymer derived from this monomer translates to a different solvent compatibility profile, influencing the choice of processing solvents and the quality of spin-cast or printed films.

Solubility Hansen Solubility Parameters Solution Processing Poly(3-alkylthiophene)

Optical Absorption, Emission, and Bandgap: P3DDT vs. P3HT (C₆)

Comparative optical characterization of P3HT and P3DDT (both synthesized via FeCl₃ oxidative polymerization) reveals a consistent blue shift in absorption and emission for the dodecyl derivative. In chloroform solution, P3DDT exhibits a maximum absorption at 413 nm and emission at 573 nm, versus 420 nm and 602 nm for P3HT [1]. In spin-coated films, the maxima shift to 415 nm (absorption) and 589 nm (emission) for P3DDT, compared to 430 nm and 622 nm for P3HT. The corresponding optical bandgap (Eg) of P3DDT is 2.2 eV, which is 0.3 eV wider than the 1.9 eV bandgap of P3HT [1].

Optoelectronics UV-Vis Spectroscopy Photoluminescence Bandgap Engineering

Regioregularity in Stille Polymerization: 2,5-Dibromo-3-dodecylthiophene Yields ≥90% Regioregular PDDTV

In the synthesis of poly(3-dodecylthienylenevinylene) (PDDTV), a relatively low-bandgap conjugated polymer, Stille coupling of 2,5-dibromo-3-dodecylthiophene with (E)-1,2-(bistributylstannyl)ethylene unexpectedly yielded a polymer that was at least 90% regioregular, despite targeting a regiorandom structure [1]. This contrasts with attempts using Heck polymerization of a vinyl-substituted monomer, which produced regioirregular polymers with cross-conjugated defects. The inherent propensity of this dibromo monomer to yield highly regioregular PDDTV under Stille conditions is a distinctive synthetic outcome.

Stille Polymerization Regioregularity Poly(thienylenevinylene) Conjugated Polymers

Optimal Application Scenarios for 2,5-Dibromo-3-dodecylthiophene Based on Quantitative Differentiation Evidence


Flexible and High-Sensitivity Gas Sensors

The polymer derived from 2,5-dibromo-3-dodecylthiophene (P3DDT) demonstrates approximately twice the gas sensor sensitivity of P3HT, coupled with superior mechanical flexibility [1]. This makes the monomer a compelling choice for fabricating wearable or conformable gas sensors targeting NO₂, SO₂, and CO₂, where the trade-off of lower field-effect mobility (2.4 × 10⁻⁵ cm²/V·s) is acceptable or even beneficial for sensing performance.

Solution-Processed Organic Photovoltaics (OPVs) Requiring a Wide-Bandgap Donor

With an optical bandgap of 2.2 eV—0.3 eV wider than P3HT—and a blue-shifted absorption maximum at 415 nm (film), P3DDT is particularly suited as a wide-bandgap donor in bulk heterojunction solar cells [1]. This higher Eg enables more favorable energy level alignment with low-bandgap non-fullerene acceptors, potentially increasing open-circuit voltage (Voc) and improving overall power conversion efficiency in properly designed device stacks.

Low-Temperature Processable and Thermally Tailorable Polymer Electronics

The exceptionally low glass transition temperature of P3DDT (Tg = 5.6°C) compared to P3BT (75.4°C) enables ambient-temperature processing and chain reorganization [1]. Furthermore, the presence of distinct melting transitions for side chains (56.1°C) and main chains (116.3°C) offers a unique thermal handle for annealing to control crystallinity and morphology, a feature absent in shorter-chain analogs. This is advantageous for flexible substrates with limited thermal budgets and for fine-tuning device performance through post-deposition thermal treatment.

Specialty Solvent-Formulated Inks and Polymer Blends

The solubility parameter of P3DDT (δ = 16.9 ± 0.8 MPa¹/²) differs significantly from that of P3HT (13.1 ± 0.3 MPa¹/²), providing a quantifiable basis for selecting orthogonal solvents or designing polymer blends with controlled phase separation [1]. This is critical in multi-layer device fabrication (e.g., tandem OPVs, stacked OFETs) where dissolution of underlying layers must be avoided, and in formulating stable, high-concentration inks for inkjet or gravure printing.

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